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Compound of Interest

Compound Name: ASP-4058 hydrochloride

Cat. No.: B1667636 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
ASP-4058 hydrochloride, with the CAS number 952510-14-4, is a selective, orally active

agonist for the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5).[1][2]

Developed by Astellas Pharma Inc., this small molecule has been investigated for its potential

therapeutic applications, particularly in the context of autoimmune diseases. Its mechanism of

action centers on the modulation of lymphocyte trafficking, a key process in the inflammatory

cascade of many autoimmune disorders. This guide provides a comprehensive overview of the

technical data and experimental protocols related to ASP-4058 hydrochloride.

Chemical and Physical Properties
ASP-4058 hydrochloride is a benzimidazole-oxadiazole derivative. Its chemical and physical

properties are summarized in the table below.
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Property Value

IUPAC Name

5-(5-(3-(Trifluoromethyl)-4-(((2S)-1,1,1-

trifluoropropan-2-yl)oxy)phenyl)-1,2,4-oxadiazol-

3-yl)-1H-benzimidazole hydrochloride

CAS Number 952510-14-4

Molecular Formula C₁₉H₁₃ClF₆N₄O₂

Molecular Weight 478.78 g/mol

Mechanism of Action and Signaling Pathway
ASP-4058 is a potent agonist of S1P1 and S1P5 receptors. The binding of ASP-4058 to these

G protein-coupled receptors (GPCRs) initiates a signaling cascade that plays a crucial role in

immunomodulation.

The primary mechanism of action involves the functional antagonism of S1P1 receptors on

lymphocytes. Activation of S1P1 by ASP-4058 leads to the internalization and degradation of

the receptor, rendering lymphocytes unresponsive to the endogenous S1P gradient that

governs their egress from secondary lymphoid organs. This results in the sequestration of

lymphocytes in the lymph nodes, leading to a reduction of circulating lymphocytes in the

peripheral blood. This lymphopenia is believed to be the principal mechanism by which ASP-

4058 exerts its therapeutic effects in autoimmune diseases like multiple sclerosis.
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Fig. 1: ASP-4058 Signaling Pathway

In Vitro Activity
The in vitro agonist activity of ASP-4058 was evaluated using a GTPγS binding assay with

membranes from CHO cells expressing human S1P receptors.

Receptor Subtype EC₅₀ (nM)

hS1P₁ 0.43

hS1P₂ >10000

hS1P₃ 3300

hS1P₄ 1000

hS1P₅ 0.48

Data from Yamamoto R, et al. PLoS One. 2014.

Experimental Protocols
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GTPγS Binding Assay
This assay measures the functional activation of G protein-coupled receptors by quantifying the

binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor

stimulation.

Methodology:

Membrane Preparation: CHO cells stably expressing human S1P receptor subtypes are

harvested and homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease

inhibitors). The homogenate is centrifuged at low speed to remove nuclei and debris,

followed by high-speed centrifugation to pellet the membranes. The final membrane pellet is

resuspended in an appropriate assay buffer.

Assay Reaction: The reaction is carried out in a 96-well plate. Each well contains the cell

membranes, [³⁵S]GTPγS, GDP, and varying concentrations of ASP-4058. The assay buffer

typically contains MgCl₂, NaCl, and a reducing agent.

Incubation: The plate is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for

agonist-stimulated [³⁵S]GTPγS binding.

Termination and Detection: The reaction is terminated by rapid filtration through a filter plate,

which traps the membranes while allowing unbound [³⁵S]GTPγS to pass through. The

radioactivity retained on the filter is then quantified using a scintillation counter.

Data Analysis: Non-specific binding is determined in the presence of a high concentration of

unlabeled GTPγS. Specific binding is calculated by subtracting non-specific binding from

total binding. EC₅₀ values are determined by fitting the concentration-response data to a

sigmoidal dose-response curve.
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Fig. 2: GTPγS Binding Assay Workflow

Experimental Autoimmune Encephalomyelitis (EAE)
Models
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ASP-4058 has been evaluated in rodent models of multiple sclerosis, specifically EAE in Lewis

rats and SJL/J mice.

EAE Induction in Lewis Rats (Acute Model):

Antigen Emulsion: Guinea pig myelin basic protein (MBP) is emulsified with Complete

Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

Immunization: Female Lewis rats are immunized via subcutaneous injection of the MBP/CFA

emulsion into the footpad.

Disease Monitoring: Animals are monitored daily for clinical signs of EAE, which are typically

scored on a scale of 0 to 5 (e.g., 0 = no signs, 1 = tail limpness, 2 = hind limb weakness, 3 =

hind limb paralysis, 4 = quadriplegia, 5 = moribund).

Treatment: ASP-4058 hydrochloride is administered orally, typically starting from the day of

immunization or at the onset of clinical signs.

EAE Induction in SJL/J Mice (Relapsing-Remitting Model):

Antigen Emulsion: A peptide fragment of proteolipid protein (PLP₁₃₉₋₁₅₁) is emulsified with

CFA.

Immunization: Female SJL/J mice are immunized via subcutaneous injection of the PLP/CFA

emulsion at multiple sites on the back.

Pertussis Toxin Administration: Mice receive intraperitoneal injections of pertussis toxin on

the day of immunization and two days post-immunization to enhance the inflammatory

response.

Disease Monitoring and Treatment: Similar to the rat model, mice are monitored and scored

daily for clinical signs. Treatment with ASP-4058 hydrochloride is administered orally.

In Vivo Efficacy
Oral administration of ASP-4058 has demonstrated significant efficacy in ameliorating the

clinical signs of EAE in both rat and mouse models.
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Animal Model Dosage (mg/kg/day, p.o.) Outcome

Lewis Rat EAE 0.1, 0.3, 1
Dose-dependent reduction in

clinical EAE score.

SJL/J Mouse EAE 0.3, 1

Prevention of relapse and

reduction in cumulative clinical

score.

Data from Yamamoto R, et al.

PLoS One. 2014.

Pharmacokinetics
A clinical trial (NCT01998646) was conducted to assess the safety, tolerability, and

pharmacokinetics of single ascending oral doses of ASP-4058 in healthy male and female

subjects.[3] While the full results of this study are not publicly available in detail, preclinical data

from the Yamamoto et al. (2014) study in Lewis rats after 14 days of repeated oral

administration of 0.1 mg/kg ASP-4058 showed a maximum plasma concentration (Cmax) of

16.4 ± 0.463 ng/mL.[2][4]

Synthesis
A specific, publicly available, step-by-step synthesis protocol for ASP-4058 hydrochloride has

not been identified in the searched literature or patents. However, the synthesis of similar

benzimidazole-oxadiazole compounds generally involves a multi-step process. A plausible

synthetic route is outlined below.

Starting Materials Intermediates

Final Product Scaffold
Substituted

1,2-Diaminobenzene
Benzimidazole
Carboxylic Acid

1. Cyclization with
 dicarboxylic acid derivative

Substituted
Benzoic Acid Amidoxime

2. Conversion to
 amidoxime

Benzimidazole-Oxadiazole
Scaffold

3. Coupling and
 cyclization with amidoxime
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Fig. 3: General Synthetic Strategy for Benzimidazole-Oxadiazole Compounds

General Synthetic Steps:

Formation of the Benzimidazole Ring: A substituted 1,2-diaminobenzene is reacted with a

dicarboxylic acid derivative to form the benzimidazole ring with a carboxylic acid functional

group.

Formation of the Amidoxime: A substituted benzoic acid is converted to the corresponding

amidoxime through reaction with hydroxylamine.

Coupling and Oxadiazole Ring Formation: The benzimidazole carboxylic acid is coupled with

the amidoxime, followed by a cyclization reaction (often under dehydrating conditions) to

form the 1,2,4-oxadiazole ring, yielding the final benzimidazole-oxadiazole scaffold. The final

product is then typically converted to the hydrochloride salt.

Safety and Tolerability
Preclinical studies in rodents have indicated that ASP-4058 has a favorable safety profile

compared to the non-selective S1P receptor agonist, fingolimod. Specifically, ASP-4058

showed a wider safety margin for bradycardia (slowing of the heart rate) and

bronchoconstriction, which are known side effects associated with S1P receptor modulation.[1]

[2]

Conclusion
ASP-4058 hydrochloride is a potent and selective S1P1 and S1P5 receptor agonist with

demonstrated efficacy in preclinical models of autoimmune disease. Its mechanism of action,

involving the sequestration of lymphocytes, offers a targeted approach to immunomodulation.

While further clinical data is needed to fully establish its therapeutic potential and safety profile

in humans, the available preclinical data suggest that ASP-4058 holds promise as a next-

generation S1P receptor modulator with an improved safety profile. The lack of a publicly

available detailed synthesis protocol remains a gap for researchers interested in its chemical

synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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